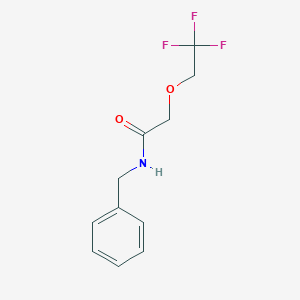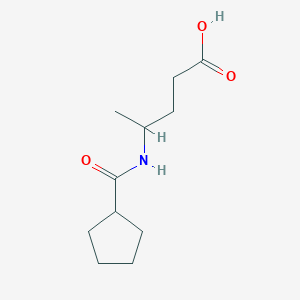
4-(Cyclopentanecarboxamido)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopentanecarboxamido)pentanoic acid is an organic compound that features a cyclopentane ring attached to a pentanoic acid backbone through an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentanecarboxamido)pentanoic acid typically involves the reaction of cyclopentanecarboxylic acid with 4-aminopentanoic acid. The reaction is carried out under conditions that facilitate the formation of an amide bond, often using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve more scalable processes, such as the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The choice of solvents, temperature control, and purification techniques are crucial to ensure the high purity and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopentanecarboxamido)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentylamines.
Scientific Research Applications
4-(Cyclopentanecarboxamido)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Cyclopentanecarboxamido)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amide linkage and cyclopentane ring play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Valeric acid (Pentanoic acid): A straight-chain alkyl carboxylic acid with similar backbone structure but lacks the cyclopentane ring and amide group.
Cyclopentanecarboxylic acid: Contains the cyclopentane ring but does not have the extended pentanoic acid chain or amide linkage.
Uniqueness
4-(Cyclopentanecarboxamido)pentanoic acid is unique due to its combination of a cyclopentane ring and an amide-linked pentanoic acid chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
4-(cyclopentanecarbonylamino)pentanoic acid |
InChI |
InChI=1S/C11H19NO3/c1-8(6-7-10(13)14)12-11(15)9-4-2-3-5-9/h8-9H,2-7H2,1H3,(H,12,15)(H,13,14) |
InChI Key |
FOLFARSSFPJKJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)NC(=O)C1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


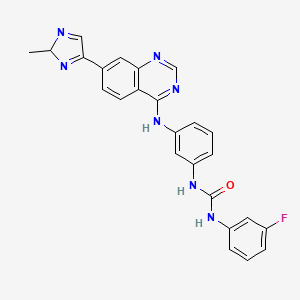
![3-Amino-2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14889642.png)
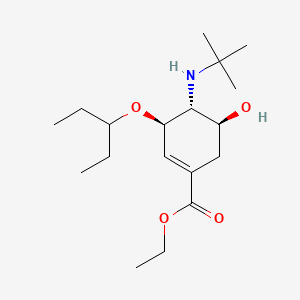
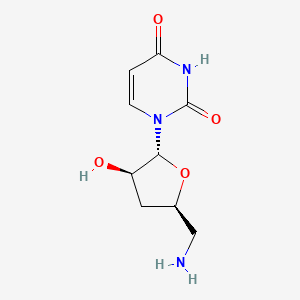


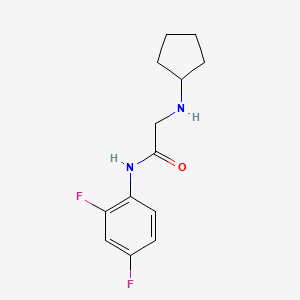
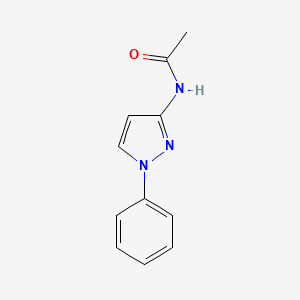
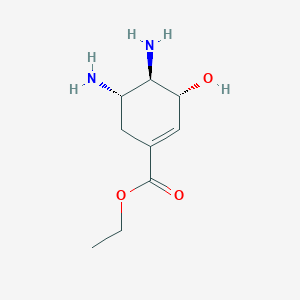

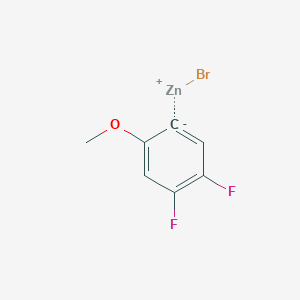
![3-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14889718.png)

